H-His-Phe-OH

Catalog No.
S750989
CAS No.
16874-81-0
M.F
C15H18N4O3
M. Wt
302.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-His-Phe-OH

CAS Number

16874-81-0

Product Name

H-His-Phe-OH

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

InChI

InChI=1S/C15H18N4O3/c16-12(7-11-8-17-9-18-11)14(20)19-13(15(21)22)6-10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-,13-/m0/s1

InChI Key

XMAUFHMAAVTODF-STQMWFEESA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N

Synonyms

His-Phe, histidylphenylalanine, Phe-His, phenylalanylhistidine

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)[O-])NC(=O)C(CC2=CN=CN2)[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)[C@H](CC2=CN=CN2)[NH3+]
  • Biomarker for food consumption

    A study published in the journal "Food Research International" found that histidylphenylalanine was present in higher levels in the blood plasma of participants who consumed walnuts compared to those who did not. This suggests that histidylphenylalanine could potentially be used as a biomarker for walnut consumption. However, further research is needed to confirm this finding. Source: [FooDB: Histidylphenylalanine (FDB111921): ]

  • Metabolomics research

    Metabolomics is the study of small molecules, called metabolites, within an organism. Histidylphenylalanine is one of many metabolites that can be detected and measured in metabolomics studies. By studying changes in metabolite levels, researchers can gain insights into various biological processes and disease states. However, the specific role of histidylphenylalanine in human health is not yet fully understood.

H-His-Phe-OH, also known as histidyl-phenylalanine, is a dipeptide composed of the amino acids histidine and phenylalanine. Its molecular formula is C₁₃H₁₅N₃O₂, and it has a molecular weight of approximately 235.28 g/mol. The compound is characterized by the presence of an imidazole side chain from histidine and a benzyl side chain from phenylalanine, contributing to its unique properties and biological activities.

  • Participate in protein-protein interactions due to the presence of the aromatic ring from phenylalanine.
  • Play a role in acid-base balance due to the histidine's imidazole ring, which can act as a buffer.
Typical of peptides and amino acids, including:

  • Hydrolysis: The peptide bond can be cleaved by water in the presence of acids or enzymes, resulting in free histidine and phenylalanine.
  • Oxidation: The phenylalanine residue can be oxidized to form tyrosine or other reactive species under certain conditions, particularly involving hydroxyl radicals .
  • Peptide Bond Formation: H-His-Phe-OH can participate in further peptide synthesis by reacting with other amino acids or peptide fragments to extend its chain.

H-His-Phe-OH exhibits several biological activities, primarily due to the roles of its constituent amino acids:

  • Neurotransmitter Precursor: Phenylalanine is a precursor for neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions .
  • Antioxidant Properties: The imidazole ring of histidine can act as an antioxidant, potentially protecting cells from oxidative stress.
  • Enzyme Regulation: Both amino acids can influence enzyme activity and metabolic pathways, making H-His-Phe-OH relevant in various biochemical processes.

Several methods exist for synthesizing H-His-Phe-OH:

  • Solid-Phase Peptide Synthesis: This common technique involves sequentially adding protected amino acids to a growing peptide chain on a solid support.
  • Liquid-Phase Synthesis: Involves the coupling of free amino acids in solution, often using coupling agents to facilitate peptide bond formation.
  • Enzymatic Synthesis: Utilizing specific enzymes like proteases to catalyze the formation of peptide bonds under mild conditions.
  • Chemical Coupling Reactions: Employing reagents such as carbodiimides to activate carboxylic groups for amide bond formation between histidine and phenylalanine .

Research indicates that H-His-Phe-OH interacts with various biomolecules:

  • Protein Binding: Studies show that dipeptides can bind to proteins, influencing their structure and function.
  • Enzyme Interactions: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
  • Reactivity with Free Radicals: The compound's components react differently with free radicals, which can affect cellular health and signaling pathways .

Several compounds share structural similarities with H-His-Phe-OH. Here are some notable examples:

CompoundStructureUnique Features
H-His-OHHistidineContains only histidine; lacks the aromatic character of phenylalanine.
H-Phe-OHPhenylalanineFocuses on the aromatic side chain without histidine's imidazole functionality.
H-Tyr-Phe-OHTyrosine and PhenylalanineIncorporates tyrosine instead of histidine; presents different biochemical properties due to hydroxyl group.
H-Ala-Phe-OHAlanine and PhenylalanineSimplifies structure; lacks the complexity provided by histidine's imidazole ring.

The uniqueness of H-His-Phe-OH lies in its combination of an aromatic side chain and an imidazole group, which allows for diverse biological activities not present in simpler dipeptides. This combination enhances its potential role in neurotransmitter synthesis and antioxidant activity compared to other similar compounds.

XLogP3

-2.7

Other CAS

16874-81-0

Dates

Modify: 2023-08-15

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